molecular formula C7H10N2O2 B1586052 4,6-Dimethoxy-5-methylpyrimidine CAS No. 13566-63-7

4,6-Dimethoxy-5-methylpyrimidine

Cat. No. B1586052
CAS RN: 13566-63-7
M. Wt: 154.17 g/mol
InChI Key: VDXQIWSKHYKSJG-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-5-methylpyrimidine is a chemical compound with the molecular weight of 154.17 . It is a white to off-white solid .


Molecular Structure Analysis

The molecular structure of 4,6-Dimethoxy-5-methylpyrimidine is represented by the InChI code 1S/C7H10N2O2/c1-5-6 (10-2)8-4-9-7 (5)11-3/h4H,1-3H3 .


Physical And Chemical Properties Analysis

4,6-Dimethoxy-5-methylpyrimidine is a white to off-white solid . and is stored at room temperature .

Scientific Research Applications

  • Bicyclic 6 + 6 systems: the chemistry of pyrimido [4,5-d]pyrimidines and pyrimido [5,4-d]pyrimidines

    • Summary of Application : This study provides an overview of the chemistry and biological significance of pyrimido [4,5-d]pyrimidine and pyrimido [5,4-d]pyrimidine analogs as types of bicyclic [6 + 6] systems .
    • Methods of Application : The main sections of the study include synthesis methods, the reactivities of the substituents linked to the ring carbon and nitrogen atoms, and biological applications .
    • Results or Outcomes : The compounds have been applied on a large scale in the medical and pharmaceutical fields .
  • Synthesis and application of trifluoromethylpyridines

    • Summary of Application : This review provides an overview of the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries .
    • Methods of Application : The major use of TFMP derivatives is in the protection of crops from pests .
    • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Safety And Hazards

The safety information for 4,6-Dimethoxy-5-methylpyrimidine includes several hazard statements: H302, H315, H320, H335 . Precautionary measures include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

Relevant Papers Several papers related to 4,6-Dimethoxy-5-methylpyrimidine were found. They discuss topics such as the synthesis and spectroscopic investigation of azo derivatives of 4,6-dihydroxy-2-methylpyrimidine , and the aminomethylation of uracil and 6-methyluracil .

properties

IUPAC Name

4,6-dimethoxy-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5-6(10-2)8-4-9-7(5)11-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXQIWSKHYKSJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384724
Record name 4,6-dimethoxy-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethoxy-5-methylpyrimidine

CAS RN

13566-63-7
Record name 4,6-dimethoxy-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
FL Rose, GAP Tuey - Journal of the Chemical Society (Resumed), 1946 - pubs.rsc.org
82 Rose and Tuey: p-Am~~ obenzenesu~ b~~ a~~~ e Derivatives of but a marked increase in water solubility minimises the incidence of renal blockage during clearance from the …
Number of citations: 20 pubs.rsc.org
AS Corticotrophin - tuberculosis - ncbi.nlm.nih.gov
A Ai 198. See Cyclizine ACTH. See Corticotrophin Abietic acid, and derivatives, enhancement of effectiveness of oral penicillin preparations by, 6, 97 Acanthocheilonema perstans …
Number of citations: 0 www.ncbi.nlm.nih.gov
F CH - pubs.rsc.org
Thirdly, according to the nature of the elements present in the molecule (given in the above order). Fourthly, according to the number of atoms of each single element (except carbon) …
Number of citations: 5 pubs.rsc.org
岡野定輔, 合屋周次郎, 松本仁 - YAKUGAKU ZASSHI, 1967 - jstage.jst.go.jp
Displacement of di-and trichloropyrimidines with potassium fluoride in-N, N-dimethylformamide under milder conditions afforded corresponding fluoropyrimidine derivatives in good …
Number of citations: 3 www.jstage.jst.go.jp

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